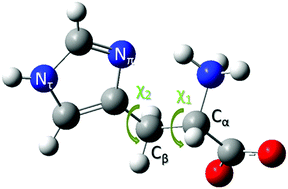The computational prediction of Raman and ROA spectra of charged histidine tautomers in aqueous solution
Physical Chemistry Chemical Physics Pub Date: 2016-09-12 DOI: 10.1039/C6CP05744F
Abstract
Histidine is a key component of a number of enzymatic mechanisms, and undertakes a myriad of functionalities in biochemical systems. Its computational modelling can be problematic, as its capacity to take on a number of distinct formal charge states, and tautomers thereof, is difficult to capture by conventional techniques. We demonstrate a means for recovering the experimental Raman optical activity (ROA) spectra of histidine to a high degree of accuracy. The resultant concordance between experiment and theory is of particular importance in characterising physically insightful quantities, such as band assignments. We introduce a novel conformer selection scheme that unambiguously parses snapshots from a molecular dynamics trajectory into a smaller conformational ensemble, suitable for reproducing experimental spectra. We show that the “dissimilarity” of the conformers within the resultant ensemble is maximised and representative of the physically relevant regions of molecular conformational space. In addition, we present a conformer optimisation strategy that significantly reduces the computational costs associated with alternative optimisation strategies. This conformer optimisation strategy yields spectra of equivalent quality to those of the aforementioned alternative optimisation strategies. Finally, we demonstrate that microsolvated models of small molecules yield spectra that are comparable in quality to those obtained from ab initio calculations involving a large number of solvent molecules.


Recommended Literature
- [1] TiO2 nanocrystal rods on titanium microwires: growth, vacuum annealing, and photoelectrochemical oxygen evolution†
- [2] Mechanistic understanding of multistep assembly of DNA with a carbazoleligand by simple adjustment of host–guest concentrations†
- [3] Iodine-free high efficient quasi solid-state dye-sensitized solar cell containing ionic liquid and polyaniline-loaded carbon black
- [4] Back cover
- [5] A solution processable fluorene–fluorenone oligomer with aggregation induced emission enhancement†
- [6] Pyrroloindoline cyclization in tryptophan-containing cyclodipeptides mediated by an unprecedented indole C3 methyltransferase from Streptomyces sp. HPH0547†
- [7] Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds†
- [8] Corrigenda
- [9] Inside back cover
- [10] Multi-functional silicananotubes as a versatile nanoscale component for biology-driven sensing applications†










